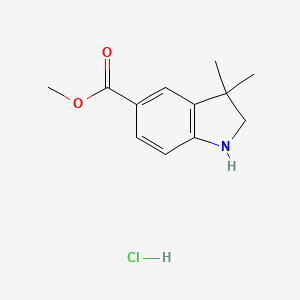

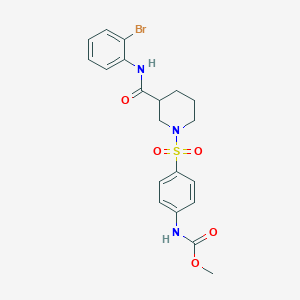

3,3-Dimetil-1,2-dihidroindol-5-carboxilato de metilo; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is a selective inhibitor of the enzyme MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. However, Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has no effect on the enzyme MAO-B, which is involved in the breakdown of other neurotransmitters such as phenylethylamine.

Biochemical and Physiological Effects:

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood and reduced anxiety. However, Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can also have side effects such as insomnia, headache, and gastrointestinal disturbances. Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has also been shown to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of MAO-A in various physiological and pathological processes. However, Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can also have off-target effects, which may complicate the interpretation of experimental results. Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is also relatively expensive and may not be readily available in some laboratories.

Direcciones Futuras

There are several future directions for research on Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to better understand the biochemical and physiological effects of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride and its potential side effects.

Métodos De Síntesis

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can be synthesized through a multi-step process. The starting material is 3,3-dimethylindoline, which is reacted with methyl chloroformate to form the methyl ester. This ester is then reduced with lithium aluminum hydride to yield the primary amine. The amine is then reacted with ethyl oxalyl chloride to form the oxalylamide, which is then cyclized with phosphorus oxychloride to form Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride.

Aplicaciones Científicas De Investigación

Síntesis de derivados de indol

Los derivados de indol son importantes en los productos naturales y los fármacos. Desempeñan un papel crucial en la biología celular. La aplicación de los derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y varios tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .

Potencial biológico de los derivados de indol

Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. Esto ha despertado el interés de los investigadores por sintetizar una variedad de derivados de indol .

Síntesis de nuevos derivados de 2,3-dihidroindol

Se pueden obtener nuevos derivados de 2,3-dihidroindol a partir de las 2-oxindoles polifuncionales correspondientes. Este compuesto podría utilizarse potencialmente en la síntesis de estos derivados .

Modulación de la actividad inmunosupresora

Este compuesto podría utilizarse potencialmente en métodos y materiales para la modulación de la actividad inmunológica y la toxicidad de los agentes inmunosupresores derivados de la OKT3 murina utilizada en el trasplante de órganos y en el tratamiento de enfermedades autoinmunitarias .

Edición esquelética de moléculas orgánicas

El profesor Levin y sus colaboradores de la Universidad de Chicago desarrollaron un método para la “edición esquelética” de moléculas orgánicas mediante la eliminación del átomo de nitrógeno. Su estrategia incluyó el uso de una N-pivaloiloxi-N-alcoxiamida anómera como reactivo clave .

Estudio de rotura por fluencia en tableros de virutas orientadas comerciales

Aunque no está directamente relacionado con “3,3-Dimetil-1,2-dihidroindol-5-carboxilato de metilo; clorhidrato”, cabe destacar que los derivados de indol podrían utilizarse potencialmente en el estudio de las propiedades de los materiales, como el estudio de rotura por fluencia en tableros de virutas orientadas comerciales .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFVVCZWRVTTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)C(=O)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2247103-87-1 |

Source

|

| Record name | methyl 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)

![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)